

5-Methyl-2-hexyne chemical and physical properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 5-Methyl-2-hexyne

Cat. No.: B3270837

[Get Quote](#)

An In-depth Technical Guide to **5-Methyl-2-hexyne**: Chemical and Physical Properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of **5-Methyl-2-hexyne**, a valuable internal alkyne in organic synthesis. This document details its synthesis, purification, spectroscopic characterization, and key chemical reactions, presenting data in a clear and accessible format for laboratory use.

Core Chemical and Physical Properties

5-Methyl-2-hexyne is a colorless liquid with the molecular formula C₇H₁₂ and a molecular weight of 96.17 g/mol .^{[1][2]} It is also known by its synonyms, Methyl isobutylacetylene and 2-Hexyne, 5-methyl-.^{[2][3]} Its unique structure, featuring an internal triple bond, makes it a versatile precursor for a variety of chemical transformations.

Property	Value	Reference(s)
Molecular Formula	C ₇ H ₁₂	[1] [2]
Molecular Weight	96.17 g/mol	[1] [2]
CAS Number	53566-37-3	[1] [2]
Boiling Point	102.5 °C at 760 mmHg	[1] [2]
Melting Point	-92.9 °C	[4] [5]
Density	0.752 g/cm ³	[1] [2]
Refractive Index	1.421	[1] [2]
Vapor Pressure	38.8 mmHg at 25°C	[2]
LogP	2.05580	[1]

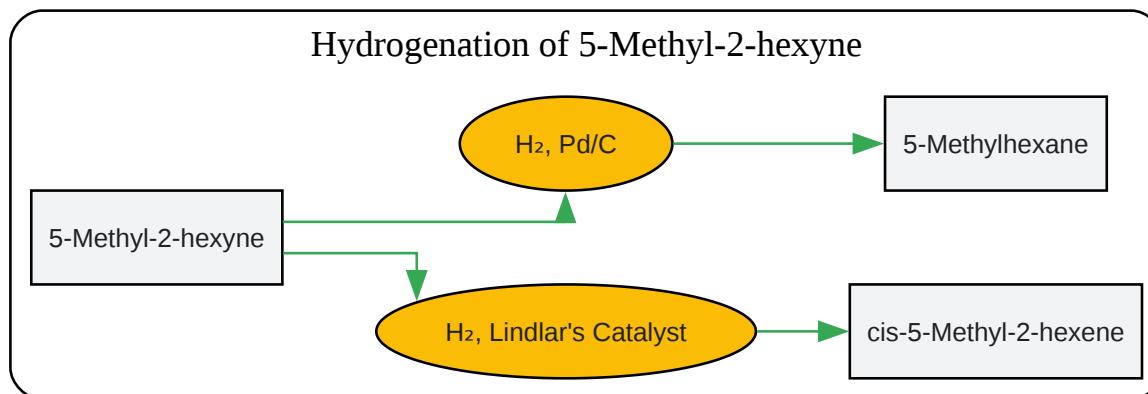
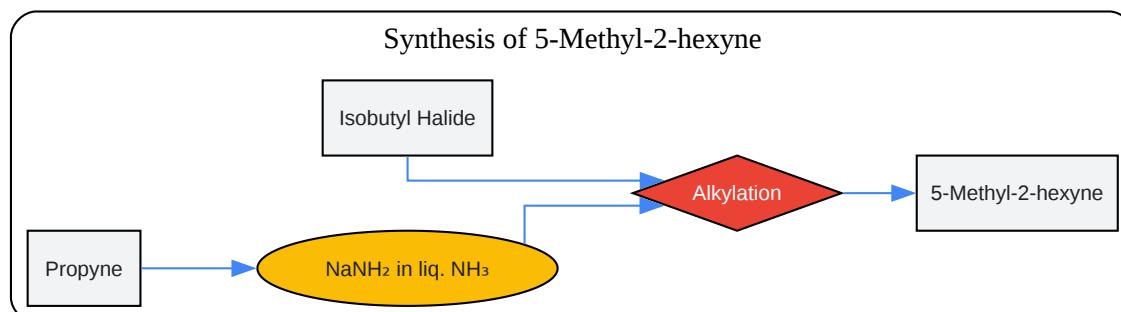
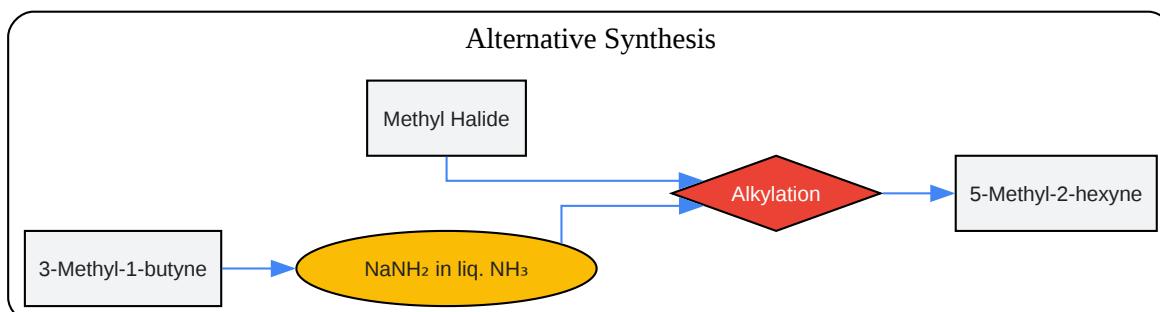
Synthesis of 5-Methyl-2-hexyne

The synthesis of **5-Methyl-2-hexyne** is typically achieved through the alkylation of a terminal alkyne. This method involves the deprotonation of a terminal alkyne with a strong base to form a nucleophilic acetylid anion, which then undergoes an S_n2 reaction with an alkyl halide.[\[1\]](#)[\[6\]](#) [\[7\]](#) Two primary synthetic routes are proposed for **5-Methyl-2-hexyne**:

- Alkylation of Propyne with an Isobutyl Halide: This involves the reaction of propyne with a strong base like sodium amide (NaNH₂) in liquid ammonia, followed by the addition of an isobutyl halide (e.g., isobutyl bromide).
- Alkylation of 3-Methyl-1-butyne with a Methyl Halide: This route utilizes 3-methyl-1-butyne, which is deprotonated with a strong base, and the resulting acetylid anion is then reacted with a methyl halide (e.g., methyl iodide).

Below is a generalized experimental protocol for the synthesis via alkylation of a terminal alkyne.

Experimental Protocol: General Synthesis of an Unsymmetrical Internal Alkyne




Materials:

- Terminal alkyne (e.g., propyne or 3-methyl-1-butyne)
- Strong base (e.g., sodium amide, NaNH_2)
- Anhydrous liquid ammonia (NH_3)
- Alkyl halide (e.g., isobutyl bromide or methyl iodide)
- Anhydrous diethyl ether or tetrahydrofuran (THF)
- Saturated aqueous ammonium chloride (NH_4Cl) solution
- Drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate)

Procedure:

- Set up a three-necked round-bottom flask equipped with a dry ice condenser, a gas inlet, and a mechanical stirrer under an inert atmosphere (e.g., argon or nitrogen).
- Condense anhydrous liquid ammonia into the flask.
- Slowly add the strong base (e.g., sodium amide) to the liquid ammonia with stirring.
- Add the terminal alkyne dropwise to the stirred suspension. The formation of the acetylide anion is often indicated by a color change or dissolution of the base.
- After stirring for a designated period (typically 30-60 minutes), add the alkyl halide dropwise.
- Allow the reaction to proceed for several hours, monitoring the progress by thin-layer chromatography (TLC) or gas chromatography (GC).
- After the reaction is complete, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
- Allow the ammonia to evaporate.
- Extract the product with diethyl ether or another suitable organic solvent.

- Wash the combined organic layers with water and brine.
- Dry the organic layer over an anhydrous drying agent.
- Filter and remove the solvent by rotary evaporation.
- Purify the crude product by fractional distillation under reduced pressure.[8]

[Click to download full resolution via product page](#)**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 5-METHYL-1-HEXYNE(2203-80-7) 1H NMR [m.chemicalbook.com]
- 2. 5-Methyl-2-hexene,c&t [webbook.nist.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. IR Spectrum and Characteristic Absorption Bands – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications [open.maricopa.edu]
- 6. benchchem.com [benchchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- To cite this document: BenchChem. [5-Methyl-2-hexyne chemical and physical properties]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b3270837#5-methyl-2-hexyne-chemical-and-physical-properties\]](https://www.benchchem.com/product/b3270837#5-methyl-2-hexyne-chemical-and-physical-properties)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com